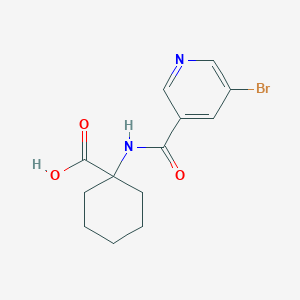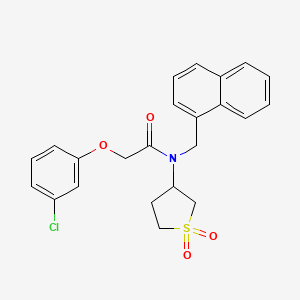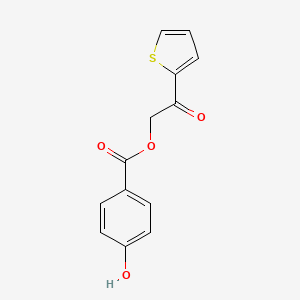![molecular formula C19H16FN3O2 B12116802 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12116802.png)
2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a complex structure with a pyrroloquinoline core, which is known for its biological activity and potential therapeutic applications.
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um den Ertrag und die Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Implementierung von Prinzipien der grünen Chemie zur Reduzierung der Verwendung von gefährlichen Reagenzien und Lösungsmitteln umfassen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
-
Oxidation: : Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe, was zur Bildung von hydroxylierten Derivaten führt. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid .
-
Reduktion: : Reduktionsreaktionen können auf die Carbonylgruppe in der Benzamid-Gruppierung abzielen und sie in ein Amin umwandeln. Typische Reduktionsmittel für diese Umwandlung sind Lithiumaluminiumhydrid und Natriumborhydrid .
-
Substitution: : Die Fluor-Gruppe kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden. Diese Art von Reaktion erfordert oft die Verwendung eines Katalysators wie Palladium auf Kohlenstoff .
Übliche Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid
Substitution: Palladium auf Kohlenstoff, verschiedene Nucleophile
Hauptprodukte
Oxidation: Hydroxylierte Derivate
Reduktion: Aminierte Derivate
Substitution: Substituierte Derivate mit verschiedenen Nucleophilen
Wissenschaftliche Forschungsanwendungen
2-Fluor-N-(7-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]chinolin-1-yl)benzamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
-
Chemie: : Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen und als Ligand in der Koordinationschemie verwendet .
-
Biologie: : Die Verbindung zeigt biologische Aktivität und wird auf ihr Potenzial als Antikrebsmittel untersucht, da sie mit DNA interagieren und die Zellproliferation hemmen kann .
-
Medizin: : Es werden Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten wie Krebs und neurologische Störungen zu untersuchen .
-
Industrie: : Es wird bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften wie Fluoreszenz und Leitfähigkeit eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Fluor-N-(7-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]chinolin-1-yl)benzamid umfasst seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an DNA binden, was zur Hemmung der DNA-Replikation und -Transkription führt, was für ihre Antikrebsaktivität entscheidend ist. Darüber hinaus kann es mit bestimmten Proteinen interagieren, die an Signaltransduktionswegen beteiligt sind, und so zelluläre Prozesse modulieren.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription, which is crucial for its anticancer activity. Additionally, it may interact with specific proteins involved in signal transduction pathways, thereby modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Fluor-N-(7-Methoxy-2,3-dihydro-1H-indol-1-yl)benzamid
- 2-Fluor-N-(7-Methoxy-2,3-dihydro-1H-chinolin-1-yl)benzamid
- 2-Fluor-N-(7-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)benzamid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen weist 2-Fluor-N-(7-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]chinolin-1-yl)benzamid aufgrund des Vorhandenseins des Pyrrolochinolin-Kerns einzigartige Eigenschaften auf. Diese Struktur verleiht eine verbesserte biologische Aktivität und Spezifität für bestimmte molekulare Zielstrukturen, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht.
Eigenschaften
Molekularformel |
C19H16FN3O2 |
|---|---|
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
2-fluoro-N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
InChI |
InChI=1S/C19H16FN3O2/c1-25-14-7-6-12-10-13-8-9-23(18(13)21-17(12)11-14)22-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,22,24) |
InChI-Schlüssel |
UVWIIBQYBFRKLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4F)C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)


![Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride](/img/structure/B12116756.png)

![1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol](/img/structure/B12116766.png)
![5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one](/img/structure/B12116767.png)

![3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine](/img/structure/B12116774.png)
![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)



